1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride
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Overview
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride is a synthetic compound that features a piperazine ring substituted with an imidazole moiety
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Piperazine Substitution: The imidazole derivative is then reacted with piperazine under controlled conditions to form the desired piperazine-imidazole compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is employed in studies investigating the role of imidazole derivatives in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of dyes, catalysts, and other functional materials.
Comparison with Similar Compounds
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pentan-1-one hydrochloride can be compared with other imidazole and piperazine derivatives:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a piperazine moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
The uniqueness of this compound lies in its combined imidazole-piperazine structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pentan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O.ClH/c1-3-4-5-12(18)16-8-10-17(11-9-16)13-14-6-7-15(13)2;/h6-7H,3-5,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXONNSVFVPVVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=CN2C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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